Monopalmitin

Übersicht

Beschreibung

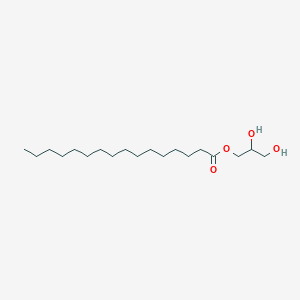

1-monopalmitoylglycerol is a 1-monoglyceride that has palmitoyl as the acyl group. A natural product found in Neolitsea daibuensis. It has a role as a plant metabolite and an algal metabolite. It is functionally related to a hexadecanoic acid.

Glyceryl palmitate is a natural product found in Perilla frutescens, Trichosanthes tricuspidata, and other organisms with data available.

Wirkmechanismus

Target of Action

Monopalmitin, also known as 1-Monopalmitin or Glyceryl palmitate, is a monoacylglycerol that primarily targets the PI3K/Akt pathway . This pathway plays a crucial role in cell survival and growth, making it a significant target in cancer research .

This compound also inhibits the P-glycoprotein (P-gp) activity in intestinal Caco-2 cells . P-gp is a protein that pumps foreign substances out of cells and plays a role in drug resistance in cancer cells .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It promotes apoptosis, or programmed cell death, in lung cancer cells through the PI3K/Akt pathway . This interaction results in the suppression of protein expression of inhibitors of apoptosis proteins (IAPs), further promoting cell death .

In the case of P-gp, this compound acts as an inhibitor, potentially increasing the bioavailability of certain drugs by preventing their expulsion from cells .

Biochemical Pathways

This compound’s action on the PI3K/Akt pathway affects downstream processes, including cell proliferation, survival, and apoptosis . By activating this pathway, this compound induces a caspase-dependent apoptosis, leading to the death of cancer cells .

Pharmacokinetics

Its ability to inhibit p-gp suggests it may influence the bioavailability of other compounds .

Result of Action

The primary result of this compound’s action is the induction of apoptosis in cancer cells, particularly lung cancer cells . This leads to a significant reduction in cell proliferation, contributing to its potential anti-cancer effects .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For example, it has been observed that monoacylglycerols, including this compound, show a greater bactericidal effect when used individually than when used in combination . Furthermore, the presence of proteins and colloidal particles in the environment can increase the resistance of bacteria to heat treatment .

Biochemische Analyse

Biochemical Properties

Monopalmitin interacts with various enzymes, proteins, and other biomolecules. It is a key component in lipid structures such as ceramides . It is also involved in the synthesis of unsymmetrical and symmetrical triacylglycerols .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce NF-κB expression in the human embryonic kidney cell line HEK293, thus exerting anti-inflammatory effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For example, it has been suggested that this compound shows high antibacterial and antifungal activities, while 2-monopalmitin did not show any activity at all .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The reaction conditions were optimized for each factor at a time, while other factors were fixed at a constant level .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to be involved in the methionine salvation pathway and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues. For instance, it has been found that plants export 2-monopalmitin and supply both fatty acyl and glyceryl moieties to arbuscular mycorrhizal fungi .

Biologische Aktivität

Monopalmitin, also known as glycerol monopalmitate, is a monoacylglycerol derived from palmitic acid. It has garnered attention in recent years due to its potential biological activities, particularly in metabolic regulation and inflammation. This article delves into the biological activity of this compound, focusing on its effects on leptin sensitivity, inflammation, and potential therapeutic applications.

Leptin Sensitivity Enhancement

Recent studies have highlighted the role of this compound in enhancing leptin sensitivity, particularly through its structural isomers. Notably, 2-monopalmitin has been shown to significantly increase the hypothalamic response to leptin, a hormone crucial for appetite regulation and energy balance. In contrast, 1-monopalmitin does not exhibit this effect.

- Study Findings :

Inflammation Modulation

This compound also plays a role in modulating inflammation. Specifically, 2-monopalmitin has been found to protect against lipopolysaccharide (LPS)-induced inflammation in microglial cells.

- Mechanism :

- Treatment with 2-monopalmitin decreased the expression of inflammatory cytokines such as IL-1β and TNFα in hypothalamic tissues from high-fat diet (HFD) induced obese mice .

- This suggests that this compound can mitigate hypothalamic inflammation, thereby enhancing leptin sensitivity and potentially aiding in obesity management.

2. Comparative Biological Activity

A comparative analysis of this compound derivatives reveals significant differences in biological activity based on structural variations.

| Compound | Leptin Sensitivity | Anti-inflammatory Activity | Antibacterial Activity |

|---|---|---|---|

| 1-Monopalmitin | No | Low | Moderate |

| 2-Monopalmitin | Yes | High | None |

- Antibacterial Activity : While some derivatives like monomyristin exhibit antibacterial properties, studies indicate that this compound does not show significant antibacterial or antifungal activity .

3. Case Studies and Research Findings

Several case studies have explored the implications of this compound in metabolic health:

- Case Study on Obesity :

- Inflammation and Metabolism :

4. Conclusion

This compound, particularly its isomer 2-monopalmitin, exhibits significant biological activities related to enhancing leptin sensitivity and modulating inflammation. These findings suggest potential therapeutic applications for this compound in obesity management and metabolic health. However, further research is warranted to fully elucidate its mechanisms and broader implications.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Emulsifier and Stabilizer

Monopalmitin is widely used as an emulsifying agent in food products. It helps stabilize emulsions by reducing surface tension between oil and water phases, making it valuable in products such as margarine, ice cream, and salad dressings. Its effectiveness as an emulsifier can be attributed to its ability to form a monolayer at the oil-water interface.

Nutritional Supplement

In addition to its emulsifying properties, this compound is utilized in nutritional supplements. It serves as a carrier for fat-soluble vitamins and bioactive compounds, enhancing their absorption in the gastrointestinal tract. Studies have shown that incorporating this compound in formulations can improve the bioavailability of certain nutrients.

| Application | Description | Benefits |

|---|---|---|

| Emulsifier | Stabilizes oil-water mixtures | Improved texture and consistency |

| Nutritional Carrier | Enhances absorption of fat-soluble vitamins | Increased bioavailability |

Pharmaceutical Applications

Drug Delivery System

this compound has been investigated for its role in drug delivery systems. Its ability to form lipid nanoparticles allows for the encapsulation of hydrophobic drugs, improving their solubility and stability. Research has indicated that this compound-based formulations can enhance the therapeutic efficacy of poorly soluble drugs.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. While 2-monopalmitin exhibited limited antibacterial activity compared to other monoacylglycerols like monomyristin, it still shows promise as an antimicrobial agent in certain formulations. The compound disrupts bacterial cell membranes, leading to cell lysis.

| Application | Description | Benefits |

|---|---|---|

| Drug Delivery | Encapsulates hydrophobic drugs | Enhanced solubility and efficacy |

| Antimicrobial Agent | Disrupts bacterial membranes | Potential use in topical formulations |

Biotechnology Applications

Plant Growth Promotion

this compound has been studied for its role in plant-microbe interactions. Research indicates that plants export this compound to facilitate nutrient exchange with arbuscular mycorrhizal fungi (AMF), promoting plant growth and health. This interaction enhances nutrient uptake, particularly phosphorus, which is critical for plant development.

Biodegradable Surfactants

In environmental applications, this compound is explored as a biodegradable surfactant. Its natural origin makes it an attractive alternative to synthetic surfactants in cleaning products and agricultural applications, minimizing environmental impact while maintaining effectiveness.

| Application | Description | Benefits |

|---|---|---|

| Plant Growth Promotion | Facilitates nutrient exchange with AMF | Improved nutrient uptake |

| Biodegradable Surfactant | Used in cleaning products and agriculture | Reduced environmental impact |

Case Studies

-

Food Emulsification Study

A study conducted by researchers at [source] demonstrated that incorporating this compound into ice cream formulations significantly improved texture and stability compared to traditional emulsifiers. -

Drug Delivery Research

A recent publication highlighted the use of this compound in formulating lipid nanoparticles for delivering poorly soluble drugs, showing enhanced drug release profiles and improved therapeutic outcomes . -

Plant-Microbe Interaction Study

Research published in [source] explored the role of this compound in promoting plant growth through enhanced mycorrhizal interactions, indicating potential agricultural applications.

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h18,20-21H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZLMUACJMDIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891470 | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

The product varies from a pale yellow to pale brown oily liquid to a white or slightly off-white hard waxy solid. The solids may be in the form of flakes, powders or small beads, White powder; [Sigma-Aldrich MSDS] | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Palmitoyl glycerol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18776 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, soluble in ethanol and toluene at 50 °C | |

| Record name | MONO- AND DIGLYCERIDES OF FATTY ACIDS | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

542-44-9, 32899-41-5, 68002-70-0, 26657-96-5, 19670-51-0 | |

| Record name | 1-Monopalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoyl glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2,3-Dihydroxypropyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032899415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerides, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Monopalmitin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerides, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Glyceryl monohexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerides, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycerol palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9H9OM3S75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Monopalmitin?

A1: this compound has the molecular formula C19H38O4 and a molecular weight of 330.51 g/mol.

Q2: How does the structure of this compound influence its function as an emulsifier?

A2: this compound possesses both a hydrophilic glycerol headgroup and a hydrophobic palmitic acid tail. [] This amphiphilic nature allows it to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. []

Q3: How does the addition of this compound affect the crystallization behavior of palm oil?

A3: this compound acts as a template, promoting earlier crystallization of palm oil triacylglycerols. [] It also influences the microstructure, resulting in a higher solid fat content, a more rigid network, and coarser crystals. [] This can have implications for the texture and stability of palm oil-based food products.

Q4: How does this compound interact with proteins at the air-water interface?

A4: Studies have shown that this compound can displace proteins like β-casein, caseinate, and β-lactoglobulin from the air-water interface, particularly at higher surface pressures. [, , ] This displacement can alter the structural, topographical, and rheological properties of mixed films, impacting foam and emulsion stability in food systems.

Q5: How does the pH of the solution affect this compound-caseinate mixed films at the air-water interface?

A5: Increased pH leads to a more expanded structure of this compound-caseinate mixed monolayers. [] This expansion is attributed to increased electrostatic repulsion between caseinate molecules at higher pH, impacting their interactions with this compound.

Q6: Does this compound interact differently with saturated versus unsaturated monoglycerides?

A6: Yes, studies comparing this compound with monoolein (an unsaturated monoglyceride) indicate that the interactions with proteins and the resulting interfacial properties are distinct. [] These differences likely arise from the different packing arrangements and fluidity of saturated and unsaturated monoglycerides within mixed films.

Q7: How is this compound used in the synthesis of structured triglycerides?

A7: this compound serves as a key intermediate in the chemoenzymatic synthesis of structured triglycerides like 1,3-Oleyl-2-palmitoylglycerin. [] This synthesis typically involves a two-step enzymatic process where this compound is first generated through lipase-catalyzed hydrolysis and subsequently esterified with oleic acid.

Q8: Can this compound form complexes with starch, and how does this impact starch digestibility?

A8: Yes, this compound can form complexes with amylose, a component of starch. [, ] The formation of these complexes can influence the digestibility of starch, potentially slowing down the enzymatic breakdown and increasing the amount of resistant starch. []

Q9: What are the potential applications of this compound in drug delivery?

A9: While the provided research focuses mainly on food applications, this compound’s ability to form various structures like micelles, emulsions, and liquid crystals could be exploited for drug delivery. [] Further research is needed to explore its potential in encapsulating and delivering hydrophobic drugs.

Q10: What is the role of this compound in the absorption of fatty acids in the intestine?

A10: Studies in rats suggest that this compound, particularly the 1-isomer, can enhance the absorption of other fatty acids, potentially through interactions with a membrane fatty acid binding protein (MFABP) in the intestinal mucosa. [, ]

Q11: Has this compound shown any anti-proliferative effects in vitro?

A11: Yes, studies have reported that this compound exhibits anti-proliferative effects against several cancer cell lines in vitro, including lung cancer, Vero, HeLa, and C6 cells. [, ]

Q12: Are there any pre-clinical studies suggesting a link between this compound and Graft vs. Host Disease (GVHD)?

A12: A pilot study in humans identified elevated levels of this compound in the plasma of patients who later developed GVHD after stem cell transplantation. [, ] While preliminary, this finding suggests a potential role of this compound in the inflammatory response associated with GVHD.

Q13: What analytical techniques are commonly used to characterize this compound?

A13: Common techniques include gas chromatography (GC), often coupled with mass spectrometry (MS), for identification and quantification. [, , , ] Additionally, thin-layer chromatography (TLC) can be used to separate and analyze this compound and other lipid species. []

Q14: How is Differential Scanning Calorimetry (DSC) used to study this compound?

A14: DSC is employed to analyze the thermal transitions of this compound, such as its melting point and crystallization behavior. [, ] This technique is particularly useful for studying its polymorphism and interactions with other molecules, like starch. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.